

An In-depth Technical Guide to the Chemical Properties of Methyl Octanoate-d15

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Compound of Interest

Compound Name: Methyl Octanoate-d15

Cat. No.: B567904

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Methyl Octanoate-d15**, a deuterated form of methyl octanoate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds in their work. The information presented herein has been compiled from various scientific sources and is organized to facilitate easy access and comparison of key data points.

Core Chemical and Physical Properties

Methyl Octanoate-d15, with the CAS number 1219798-91-0, is a saturated fatty acid methyl ester where 15 hydrogen atoms on the octanoyl chain have been replaced with deuterium.^{[1][2]} This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantitative analysis of its non-deuterated counterpart, methyl octanoate. The physical and chemical properties of **Methyl Octanoate-d15** are summarized in the table below. The data for the unlabeled Methyl Octanoate is also provided for comparison.

Property	Methyl Octanoate-d15	Methyl Octanoate (for comparison)
Molecular Formula	C ₉ D ₁₅ H ₃ O ₂ [1][2]	C ₉ H ₁₈ O ₂ [3]
Molecular Weight	173.33 g/mol	158.24 g/mol
CAS Number	1219798-91-0	111-11-5
Synonyms	Methyl Caprylate-d15, Octanoic acid-d15 methyl ester	Methyl Caprylate, Methyl n-octanoate
Isotopic Purity	≥98 atom % D	N/A
Physical State	Liquid	Colorless liquid
Boiling Point	Not explicitly available	194-195 °C
Melting Point	Not explicitly available	-40 °C
Density	Not explicitly available	0.877 g/mL at 25 °C
Refractive Index	Not explicitly available	n ₂₀ /D 1.417
Solubility	Insoluble in water; soluble in organic solvents like alcohols.	Insoluble in water; soluble in alcohol.
Storage Conditions	Room temperature.	Room temperature.

Spectroscopic Data

Spectroscopic data is critical for the identification and quantification of **Methyl Octanoate-d15**. While specific spectra for the deuterated compound are not widely available in public databases, the expected spectral characteristics can be inferred from the structure and data for the unlabeled analog.

Mass Spectrometry

The mass spectrum of **Methyl Octanoate-d15** is expected to show a molecular ion peak (M⁺) at m/z 173, corresponding to its molecular weight. The fragmentation pattern will be influenced by the deuterium labeling. The primary fragments for unlabeled methyl octanoate are observed at m/z 74 (McLafferty rearrangement product) and 87. For **Methyl Octanoate-d15**, the

McLafferty rearrangement product would be shifted due to the deuterium atoms on the gamma-carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The ^1H NMR spectrum of **Methyl Octanoate-d15** is expected to be significantly simplified compared to its non-deuterated counterpart. The only prominent signal would be a singlet corresponding to the three protons of the methoxy group ($-\text{OCH}_3$), expected around 3.6 ppm. The signals from the deuterated alkyl chain would be absent.
- ^{13}C NMR: The ^{13}C NMR spectrum will show signals for all nine carbon atoms. The signals for the deuterated carbons will exhibit splitting due to coupling with deuterium (C-D coupling) and will have a lower intensity compared to the protonated carbons. The chemical shifts will be similar to those of unlabeled methyl octanoate, with slight upfield shifts for the deuterated carbons.

Experimental Protocols

The following sections detail relevant experimental methodologies for the synthesis and application of fatty acid methyl esters like **Methyl Octanoate-d15**.

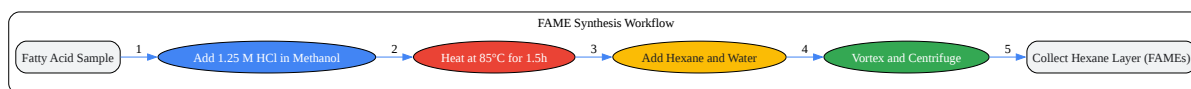
Synthesis of Fatty Acid Methyl Esters (FAMES)

A common method for the synthesis of FAMES for analytical purposes is through transesterification of triglycerides or esterification of free fatty acids.

Protocol: Acid-Catalyzed Esterification of Fatty Acids

- **Sample Preparation:** Weigh approximately 10 mg of the fatty acid (or a lipid extract containing fatty acids) into a screw-capped reaction vial.
- **Reagent Addition:** Add 2 mL of a 1.25 M solution of HCl in methanol.
- **Reaction:** Cap the vial tightly and heat at 85°C for 1.5 hours.
- **Extraction:** After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex the mixture thoroughly.

- Phase Separation: Centrifuge the vial to achieve clear phase separation.
- Sample Collection: Carefully transfer the upper hexane layer, containing the FAMES, to a clean vial for analysis (e.g., by GC-MS).



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Caption: Workflow for the acid-catalyzed synthesis of FAMES.

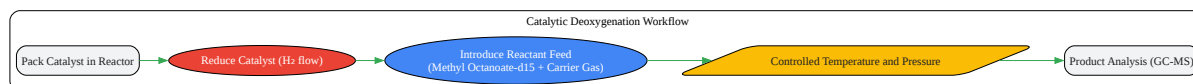
Application in Catalytic Deoxygenation Studies

Methyl octanoate is often used as a model compound in studies of catalytic deoxygenation for biofuel production. The deuterated form can be used as a tracer to elucidate reaction mechanisms.

Protocol: Vapor-Phase Catalytic Deoxygenation

- Catalyst Preparation: The catalyst (e.g., Pt/Al₂O₃) is packed into a fixed-bed tubular reactor.
- Catalyst Reduction: The catalyst is reduced in situ by flowing hydrogen gas at an elevated temperature (e.g., 400-500°C) for several hours.
- Reaction Feed: A mixture of **Methyl Octanoate-d15** and a carrier gas (e.g., hydrogen or helium) is introduced into the reactor at a controlled flow rate.
- Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 300-400°C) and pressure.
- Product Analysis: The reactor effluent is passed through a condenser to collect liquid products, and the gaseous products are analyzed online using a gas chromatograph (GC)

coupled with a mass spectrometer (MS) to identify and quantify the deuterated products.



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Caption: Experimental workflow for catalytic deoxygenation.

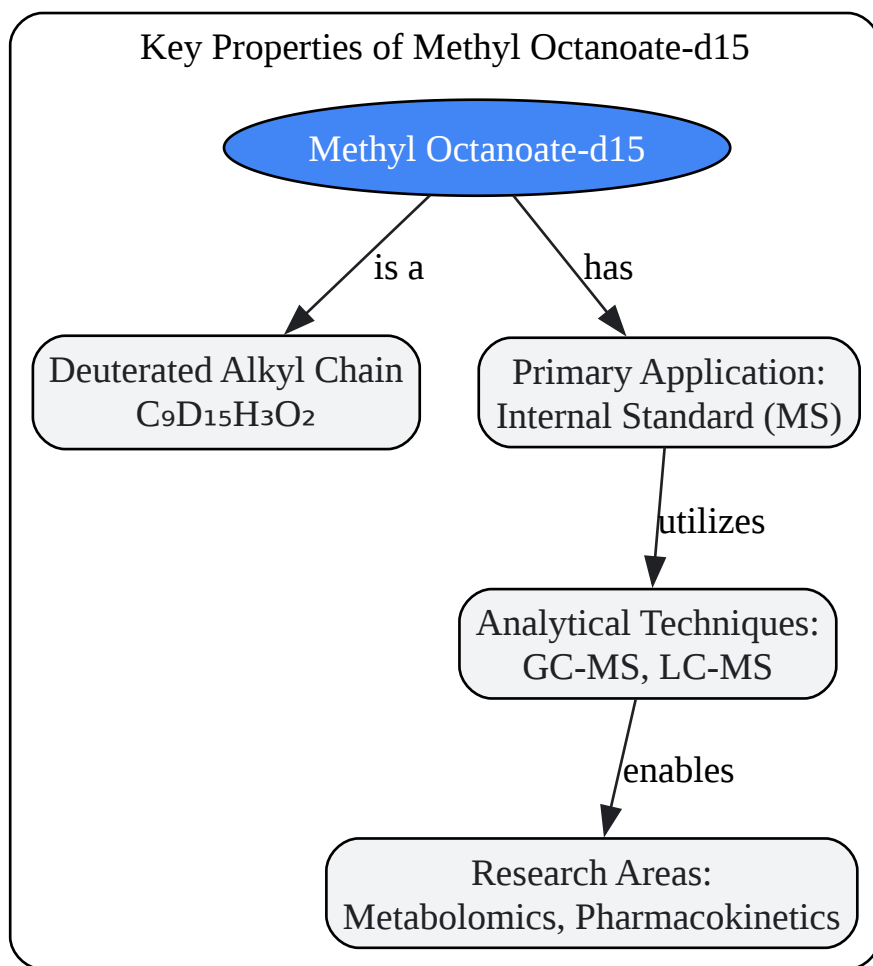
Applications in Research and Drug Development

The primary application of **Methyl Octanoate-d₁₅** is as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its use allows for the accurate determination of the concentration of endogenous or exogenous methyl octanoate in various biological matrices such as plasma, tissues, and cell cultures. This is crucial in metabolic studies, pharmacokinetic analyses, and the development of drugs that may influence fatty acid metabolism.

Furthermore, its use as a tracer in metabolic flux analysis can provide insights into the pathways of fatty acid synthesis, elongation, and degradation.

Safety and Handling

While specific toxicity data for **Methyl Octanoate-d₁₅** is not available, it is expected to have a safety profile similar to that of unlabeled methyl octanoate. Standard laboratory safety precautions should be followed when handling this compound. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.



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Caption: Logical relationships of **Methyl Octanoate-d15** properties.

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- 3. Methyl Octanoate | C₉H₁₈O₂ | CID 8091 - PubChem [pubchem.ncbi.nlm.nih.gov]
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